

Introduction to Gomisin G

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Compound Focus: Gomisin G

CAS No.: 62956-48-3

Cat. No.: S765534

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Gomisin G is a dibenzocyclooctadiene lignan, a class of secondary plant metabolites predominantly found in *Schisandra chinensis* and related species like *Kadsura interior* [1] [2]. It is one of over 86 lignans identified in *Schisandra chinensis*, which have attracted significant scientific interest due to their diverse pharmacological profiles, including antioxidant, anti-inflammatory, neuroprotective, hepatoprotective, and anticancer effects [1] [3]. **Gomisin G**, in particular, has been identified as a compound with potent, specific biological activities, making it a promising candidate for therapeutic development [4] [2]. This whitepaper provides a technical summary of its chemical properties, biological activities, and relevant experimental protocols for researchers in the field.

Chemical and Physical Properties

Gomisin G is characterized by its unique dibenzocyclooctadiene skeletal structure, which is common to many bioactive lignans from *Schisandra chinensis* [1] [3]. The key chemical and physical properties are summarized below.

Table 1: Chemical and Physical Properties of Gomisin G

Property	Value
CAS Number	62956-48-3 [4] [2]
Molecular Formula	C ₃₀ H ₃₂ O ₉ [4] [2]
Molecular Weight	536.570 g/mol [4] [2]

Property	Value
Density	1.3±0.1 g/cm ³ [4]
Boiling Point	670.9±55.0 °C at 760 mmHg [4]
Flash Point	217.2±25.0 °C [4]
Solubility	Soluble in DMSO (≥50 mg/mL), insoluble in H ₂ O [2]
Storage Conditions	Desiccate at -20°C [2]
Appearance	White powder [2]

Biological Activities and Pharmacological Profile

Gomisin G exhibits a range of significant biological activities, underpinning its potential for drug development.

Anti-HIV Activity

Gomisin G has demonstrated **potent anti-HIV activity**. Bioactivity-directed fractionation of a stem extract from *Kadsura interior* led to its identification as one of the most active compounds, showing exceptional potency in inhibiting HIV-1 replication in acutely infected H9 cells [4] [2].

- **EC₅₀: 0.006 µg/mL** [4] [2]
- **Therapeutic Index (TI): 300** [4] [2] Structure-activity relationship studies indicate that the relative position and types of substituents on the phenolic hydroxy groups, as well as the substitution pattern on the cyclooctane ring, are critical for its enhanced anti-HIV efficacy [2].

Anti-tumor and Metabolic Effects

Gomisin G is recognized as a **drug candidate for anti-liver cancer therapy** due to its anti-tumor activities [2]. Furthermore, a recent study revealed that **Gomisin G improves muscle strength by enhancing**

mitochondrial biogenesis and function in a mouse model of disuse muscle atrophy, suggesting potential applications in treating muscle-wasting conditions [5].

Cytochrome P450 Interaction and Herb-Drug Potential

A critical consideration for the clinical development of **Gomisin G** is its interaction with human cytochrome P450 (CYP) enzymes, which presents a potential for herb-drug interactions [1] [2].

- **Gomisin G** is a **good substrate for CYP3A4 and CYP2C9** [2].
- It also acts as a **strong inhibitor** of both CYP3A4 and CYP3A5, with its inhibitory intensity on CYP3A5 being stronger than on CYP3A4 [2].
- Docking simulations suggest that a hydrogen-bond interaction between CYP3A5 and **Gomisin G** may contribute to this inhibitory action [2]. These interactions are significant as they can alter the metabolism and increase the AUC (Area Under the Curve) of co-administered drugs that are metabolized by these CYP enzymes [2].

Experimental Protocols and Methodologies

This section details key experimental protocols from cited studies to facilitate reproducibility and further research.

Protocol: In Vitro Anti-HIV Activity Assay

The following methodology was used to establish the anti-HIV activity of **Gomisin G** [2].

- **Cell Line:** Acutely infected H9 cells (a human T-cell line).
- **Fractionation:** Perform bioactivity-directed fractionation of an ethanolic extract of *Kadsura interior* stems.
- **Compound Isolation:** Isolate and identify lignans, including **Gomisin G**.
- **Treatment:** Apply the isolated compounds to HIV-1 infected H9 cells.
- **Evaluation:**
 - Measure the inhibition of HIV-1 replication.
 - Calculate the **EC₅₀** (half-maximal effective concentration) and the **Therapeutic Index (TI)**, which is the ratio of cytotoxic concentration to effective concentration.

Protocol: Molecular Docking for CYP Interaction

This protocol is used to predict the metabolic behavior and drug-drug interaction potential of **Gomisin G** with cytochrome P450 enzymes [2].

- **Protein Preparation:**
 - Obtain the crystal structure of CYP3A4 (e.g., PDB entry 2V0M, co-crystallized with ketoconazole) from the Protein Data Bank (<http://www.rcsb.org/pdb>).
 - Prepare the protein by removing the native ligand and adding polar hydrogens.
- **Ligand Preparation:**
 - Draw the two-dimensional structure of **Gomisin G** using chemical drawing software (e.g., ChemDraw).
 - Minimize the energy of the 3D structure using software like Chem3D.
- **Docking Simulation:**
 - Use molecular docking software (e.g., AutoDock) to dock **Gomisin G** into the active site of CYP3A4.
 - Analyze the binding pose, focusing on the distance between **Gomisin G** and the heme iron active site (reported to be ~2.75 Å).
- **Co-docking (Optional):**
 - To evaluate the effect of a known inhibitor, perform a co-docking simulation of **Gomisin G** and ketoconazole into the active cavity of CYP3A4.
 - Compare the distances of each ligand to the heme active site to predict competitive inhibition.

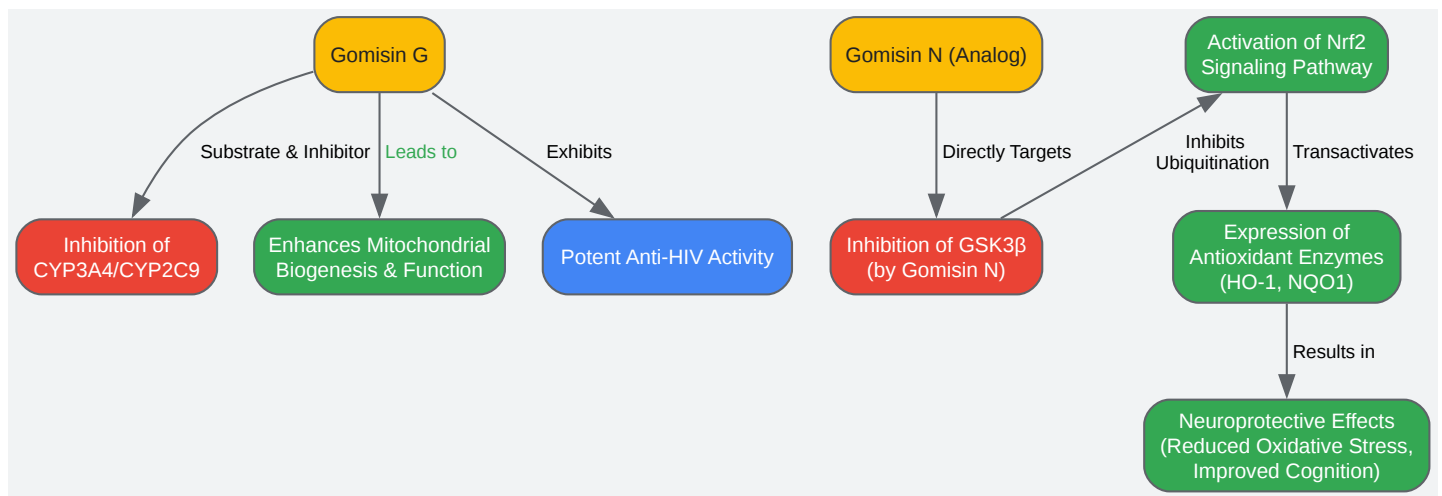
Protocol: In Vitro CYP Inhibition Assay

This assay quantitatively evaluates the inhibitory effects of **Gomisin G** on CYP3A4/5 activity [2].

- **Enzyme Source:** Use human liver microsomes or recombinant CYP enzymes.
- **Reaction Conditions:**
 - Incubate **Gomisin G** with the enzyme source and specific CYP probe substrates (e.g., midazolam for 1'-hydroxylation, nifedipine for oxidation, or testosterone for 6β-hydroxylation).
 - Include necessary co-factors (e.g., NADPH).
- **Analysis:**
 - Terminate the reaction at predetermined times.
 - Use LC-MS/MS to quantify the formation of metabolite products from the probe substrates.
 - Calculate the percentage inhibition of metabolite formation compared to a vehicle control.
 - Determine IC₅₀ values if applicable.

Signaling Pathways and Mechanisms of Action

The biological activities of **Gomisin G** and related lignans are mediated through interactions with specific molecular targets and pathways. The following diagram synthesizes the key mechanisms described in the search results for **Gomisin G** and its analog, Gomisin N, which shares a similar structural class and provides insight into potential neuroprotective pathways relevant to Schisandra lignans.



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*Diagram 1: Proposed molecular targets and signaling pathways for **Gomisin G** and its analog Gomisin N. **Gomisin G** directly impacts CYP metabolism, mitochondrial function, and HIV replication. The neuroprotective pathway via GSK3β inhibition and Nrf2 activation is based on a closely related lignan, Gomisin N [6], illustrating a potential mechanism shared within this lignan class.*

Research Gaps and Future Directions

Despite the promising activities of **Gomisin G**, several challenges and research gaps remain.

- **Pharmacokinetics and Bioavailability:** Like many Schisandra lignans, **Gomisin G** may face challenges related to poor water solubility and extensive first-pass metabolism, leading to low systemic bioavailability [1]. Future research should focus on detailed pharmacokinetic studies and the development of novel drug delivery systems to enhance its therapeutic efficacy.

- **Comprehensive Mechanism Elucidation:** While several targets have been identified, a full understanding of **Gomisin G**'s mechanism of action, particularly for its anti-tumor and mitochondrial biogenesis effects, requires further investigation.
- **In Vivo Validation:** Many of the reported activities, especially the newly discovered effect on muscle atrophy, need further validation in robust in vivo models to confirm translational potential [5].
- **Safety and Toxicology:** Systematic studies on the long-term toxicity and safety profile of **Gomisin G** are necessary before clinical development can proceed.

References

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